Benzadox

Description

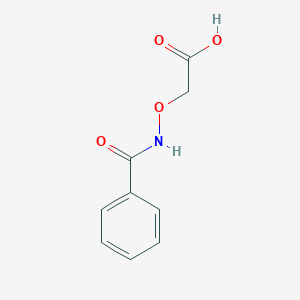

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzamidooxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRGQGLIUAMOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041625 | |

| Record name | Benzadox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5251-93-4, 16555-77-4 | |

| Record name | Benzadox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5251-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzadox [ANSI:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005251934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hydroxybenzoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016555774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzadox | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzadox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(benzoylamino)oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZADOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSR5R1E31I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzadox: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzadox, with the IUPAC name 2-(benzamidooxy)acetic acid, is a chemical compound historically investigated for its herbicidal properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as an inhibitor of alanine (B10760859) aminotransferase, a key enzyme in the C4 photosynthetic pathway of certain plants. This document is intended to serve as a detailed resource for researchers and scientists in the fields of agrochemistry, plant biology, and enzymology. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key cited procedures.

Chemical Structure and Identification

This compound is an organic compound characterized by a benzamide (B126) group linked to an acetic acid moiety through an oxygen atom.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(benzamidooxy)acetic acid[1] |

| CAS Number | 5251-93-4[1][2][3] |

| Molecular Formula | C₉H₉NO₄[1][2][3] |

| Molecular Weight | 195.17 g/mol [1][2][3] |

| SMILES | C1=CC=C(C=C1)C(=O)NOCC(=O)O[1][2] |

| InChI Key | WDRGQGLIUAMOOC-UHFFFAOYSA-N[1][2] |

| Synonyms | Topcide, Benzamidooxyacetic acid, o-Benzamidoglycolic acid[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 140 °C[2][3] |

| Boiling Point | 144-145 °C at 760 Torr[3] |

| Water Solubility | 15.75 g/L (temperature not specified) |

| Solubility in Methanol (B129727) | Soluble |

| pKa | 2.75 ± 0.10 (Predicted) |

| LogP | -0.3 |

Table 3: Quantitative Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility ( g/100 mL) |

| Water | 1.575 |

| Methanol | Data not available |

| Ethanol | Data not available |

| Acetone (B3395972) | Data not available |

| Dichloromethane | Data not available |

| Ethyl Acetate | Data not available |

Spectral Data

Spectral data are crucial for the identification and characterization of this compound.

-

¹H NMR: Spectral data available on PubChem, acquired on a Varian CFT-20 instrument.[3]

-

Mass Spectrometry: GC-MS and LC-MS data are available through the NIST Mass Spectrometry Data Center and MassBank Europe, respectively.[3]

-

Infrared (IR) Spectroscopy: FTIR spectra (KBr wafer) are available from the U.S. EPA Repository.[3]

-

UV-Vis Spectroscopy: UV-VIS spectral data are available in SpectraBase.[3]

Biological Activity and Mechanism of Action

This compound exhibits herbicidal properties primarily through the inhibition of photosynthesis in C4 plants.[1]

Inhibition of Alanine Aminotransferase

This compound is a known inhibitor of the enzyme alanine aminotransferase (ALT).[4] This enzyme plays a critical role in the C4 photosynthetic pathway. Kinetic studies have demonstrated that this compound acts as a competitive inhibitor with respect to alanine and a noncompetitive inhibitor with respect to 2-oxoglutarate.[1] It is hypothesized that this compound may be metabolized in vivo to (aminooxy)acetic acid, a potent inhibitor of both alanine and aspartate aminotransferases.[1]

Disruption of the C4 Photosynthetic Pathway

In C4 plants, atmospheric CO₂ is initially fixed in mesophyll cells to form a four-carbon acid, which is then transported to bundle-sheath cells where CO₂ is released and enters the Calvin cycle. Alanine aminotransferase is essential for the regeneration of the initial CO₂ acceptor. By inhibiting this enzyme, this compound disrupts the C4 cycle, leading to an accumulation of aspartate and a depletion of pyruvate, alanine, oxaloacetate, and malate.[1] This metabolic disruption ultimately inhibits photosynthetic O₂ evolution.[1]

Experimental Protocols

Synthesis of this compound

A general method for the N-benzoylation of an amino acid derivative is the Schotten-Baumann reaction. While a specific detailed protocol for this compound synthesis was not found in the reviewed literature, a general procedure can be adapted.

General Protocol for N-Benzoylation of Aminooxyacetic Acid (Conceptual):

-

Dissolution: Dissolve aminooxyacetic acid (1 equivalent) in a 1M aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Benzoyl Chloride: While stirring vigorously, slowly add benzoyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Acidify the reaction mixture with 1M HCl to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water.

Analytical Methods for this compound Determination

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable techniques for the quantitative analysis of this compound residues.

General HPLC-UV Method Protocol (Conceptual):

-

Sample Preparation (e.g., Plant Material):

-

Homogenize the sample.

-

Extract with a suitable organic solvent (e.g., acetonitrile).

-

Perform a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at the wavelength of maximum absorbance for this compound.

-

-

Quantification:

-

Prepare a calibration curve using standards of known this compound concentrations.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

General GC-MS Method Protocol (Conceptual):

-

Sample Preparation:

-

Similar extraction and clean-up as for HPLC.

-

Derivatization may be necessary to improve the volatility and thermal stability of this compound.

-

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Splitless mode.

-

Oven Temperature Program: A temperature gradient to ensure good separation.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

-

Quantification:

-

Use an internal standard and a calibration curve for accurate quantification.

-

Enzymatic Assay for Alanine Aminotransferase Inhibition

The inhibitory effect of this compound on alanine aminotransferase can be determined using a coupled enzymatic assay.

Protocol for ALT Inhibition Assay:

-

Reagents:

-

Alanine aminotransferase (ALT) enzyme solution.

-

L-alanine solution (substrate).

-

α-ketoglutarate solution (co-substrate).

-

Lactate dehydrogenase (LDH) solution (coupling enzyme).

-

NADH solution.

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, LDH, NADH, L-alanine, and the this compound solution (or vehicle control).

-

Initiate the reaction by adding the ALT enzyme solution.

-

Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the ALT activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each this compound concentration.

-

Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Safety and Handling

This compound is classified as harmful if swallowed. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and biological activity of this compound. Its primary mechanism of action as a herbicide is the inhibition of alanine aminotransferase, leading to the disruption of the C4 photosynthetic pathway in susceptible plants. The provided conceptual experimental protocols offer a foundation for researchers interested in synthesizing, analyzing, or further investigating the biological effects of this compound. Further research is required to obtain quantitative solubility data in a broader range of organic solvents and to develop and validate specific, detailed experimental protocols.

References

Unraveling the Molecular Machinery: A Technical Guide to the Mode of Action of Benzadox in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzadox, a synthetic herbicide, has been a subject of agricultural research for its efficacy in controlling broadleaved weeds and grasses. Its herbicidal activity stems from a targeted disruption of fundamental metabolic processes within susceptible plants. This in-depth technical guide provides a comprehensive overview of the core mode of action of this compound, focusing on its biochemical interactions, physiological consequences, and the experimental methodologies used to elucidate these mechanisms. The information presented herein is intended to support researchers, scientists, and professionals in the fields of agrochemical development, plant physiology, and drug discovery in their understanding of this compound.

Core Mechanism of Action: Inhibition of Key Aminotransferases in C4 Plants

The primary mode of action of this compound, particularly in C4 plants, is the inhibition of two critical enzymes involved in the C4 photosynthetic pathway: alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) .[1] These enzymes are pivotal for the transfer of amino groups, a fundamental step in the synthesis and interconversion of amino acids.

In the C4 photosynthetic pathway, these aminotransferases are essential for the regeneration of primary CO2 acceptors and the transport of fixed carbon between mesophyll and bundle sheath cells. By inhibiting these enzymes, this compound effectively disrupts this vital cycle, leading to a cascade of metabolic imbalances and ultimately, the cessation of photosynthesis and plant death.

Quantitative Analysis of Enzyme Inhibition

While extensive quantitative data such as specific IC50 and Ki values for this compound are not widely available in publicly accessible literature, the foundational research by Nakamoto et al. (1982) provides key kinetic insights into its inhibitory action on alanine aminotransferase.

| Enzyme Target | Substrate | Type of Inhibition |

| Alanine Aminotransferase | Alanine | Competitive |

| Alanine Aminotransferase | 2-Oxoglutarate | Noncompetitive |

| Data derived from kinetic studies on partially purified alanine aminotransferase.[1] |

This competitive inhibition with respect to alanine suggests that this compound likely binds to the active site of the enzyme, competing directly with the natural substrate. The noncompetitive inhibition with respect to 2-oxoglutarate indicates that this compound can bind to the enzyme at a site other than the 2-oxoglutarate binding site, affecting the enzyme's catalytic efficiency regardless of the concentration of this second substrate.

Physiological and Metabolic Consequences

The inhibition of ALT and AST by this compound triggers significant and rapid alterations in the metabolic landscape of treated C4 plants. These changes are direct consequences of the enzymatic blockade and serve as key indicators of the herbicide's mode of action.

Disruption of the C4 Photosynthetic Pathway

The C4 pathway is a highly efficient carbon fixation mechanism that concentrates CO2 around RuBisCO, minimizing photorespiration. The shuttle of metabolites between mesophyll and bundle sheath cells is central to this process. This compound's inhibition of ALT and AST disrupts this shuttle, leading to a rapid decline in photosynthetic oxygen evolution.[1]

Figure 1: Simplified signaling pathway of this compound's inhibitory action on the C4 photosynthetic pathway.

Alterations in Metabolite Pools

Experimental evidence demonstrates a significant shift in the concentrations of key metabolites in C4 plants following treatment with this compound. These changes are consistent with the known enzymatic inhibitions.

| Metabolite | Change in Pool Size |

| Aspartate | Increased (two-fold) |

| Pyruvate | Decreased |

| Alanine | Decreased |

| Oxaloacetate | Decreased |

| Malate | Decreased |

| Metabolite pool changes observed in Panicum miliaceum leaves within one hour of this compound treatment.[1] |

The accumulation of aspartate is a direct result of the blockage of its conversion to oxaloacetate by aspartate aminotransferase. Conversely, the depletion of pyruvate, alanine, oxaloacetate, and malate is a downstream effect of the disruption in the C4 cycle.

Effects on C3 Plants

The mode of action of this compound in C3 plants is less clearly defined in the scientific literature. While the primary targets, ALT and AST, are ubiquitous in plants, their role in C3 photosynthesis is not as central as in the C4 pathway. It is plausible that the herbicidal effect in C3 plants is due to a more general disruption of amino acid metabolism, which would have slower and less dramatic effects compared to the rapid shutdown of C4 photosynthesis. Further research is required to fully elucidate the specific mechanisms and sensitivity of C3 species to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mode of action.

Assay of Alanine Aminotransferase (ALT) Activity

This protocol is adapted from standard enzymatic assays and is suitable for determining the inhibitory effect of this compound on ALT activity in plant extracts.

Figure 2: Experimental workflow for the assay of Alanine Aminotransferase (ALT) activity.

Principle: The activity of ALT is measured by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH). The rate of decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the ALT activity.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., Tris-HCl buffer, pH 7.5, containing protease inhibitors)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

L-alanine solution

-

2-oxoglutarate solution

-

NADH solution

-

Lactate dehydrogenase (LDH)

-

This compound solutions of varying concentrations

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

-

Assay Mixture: Prepare a reaction mixture containing assay buffer, L-alanine, 2-oxoglutarate, NADH, and LDH.

-

Reaction Initiation: In a cuvette, combine the assay mixture, the enzyme extract, and either a this compound solution or a control (solvent only).

-

Measurement: Immediately place the cuvette in a spectrophotometer and record the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each this compound concentration and plot a dose-response curve to calculate the IC50 value. Kinetic parameters (e.g., Ki) can be determined by varying the substrate concentrations in the presence of different inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.

Measurement of Photosynthetic Oxygen Evolution

This protocol describes a method for measuring the effect of this compound on the rate of photosynthesis in intact leaves by monitoring oxygen evolution.

Figure 3: Experimental workflow for measuring photosynthetic oxygen evolution.

Principle: The rate of photosynthesis can be quantified by measuring the net rate of oxygen produced by the light-dependent reactions. This is typically done using an oxygen electrode in a closed, controlled-environment chamber.

Materials:

-

Intact plant leaves

-

This compound solutions of varying concentrations

-

Leaf chamber with controlled temperature, light, and CO2 concentration

-

Oxygen electrode or sensor

-

Data acquisition system

Procedure:

-

Plant Preparation: Select healthy, fully expanded leaves. Apply the this compound solution to the leaf surface or through the petiole.

-

Chamber Setup: Place the leaf in the leaf chamber. Set the desired environmental conditions (e.g., light intensity, CO2 concentration, temperature).

-

Measurement: Seal the chamber and monitor the change in oxygen concentration over time using the oxygen electrode.

-

Data Analysis: Calculate the rate of oxygen evolution from the slope of the oxygen concentration versus time graph. Compare the rates of treated leaves to control leaves to determine the inhibitory effect of this compound.

Conclusion and Future Directions

This compound exerts its primary herbicidal effect in C4 plants through the potent inhibition of alanine aminotransferase and aspartate aminotransferase, leading to a rapid collapse of the C4 photosynthetic pathway. The resulting metabolic imbalances, including the accumulation of aspartate and depletion of other key C4 cycle intermediates, are clear indicators of its mode of action. While the effects on C3 plants are less understood, it is likely that this compound disrupts general amino acid metabolism, albeit with a different temporal and physiological signature.

Future research should focus on obtaining more precise quantitative data on the inhibition of ALT and AST by this compound, including the determination of IC50 and Ki values across a range of plant species. A thorough investigation into the mode of action in C3 plants is also warranted. Furthermore, metabolomic and transcriptomic studies could provide a more holistic view of the downstream effects of this compound treatment, potentially revealing secondary modes of action or resistance mechanisms. A deeper understanding of these aspects will be invaluable for the development of more effective and selective herbicides and for the broader field of plant biochemistry and drug discovery.

References

An In-depth Technical Guide to the Synthesis of Benzamidooxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for benzamidooxyacetic acid, a compound of interest in various chemical and pharmaceutical research domains. The information presented herein is compiled from established methodologies, offering a comprehensive resource for professionals engaged in organic synthesis and drug development. This document outlines the core chemical reactions, experimental procedures, and quantitative data to facilitate the replication and optimization of this synthesis.

Core Synthesis Pathway: From Benzhydroxamic Acid

The most direct and high-yielding described method for synthesizing benzamidooxyacetic acid involves the reaction of benzhydroxamic acid with a haloacetic acid, typically chloroacetic acid, in the presence of a base. This pathway is notable for its efficiency and relatively straightforward procedure.

Reaction Scheme:

The overall reaction can be summarized as the O-alkylation of benzhydroxamic acid with chloroacetic acid.

The Rise and Fall of Benzadox: A Technical History of a C4-Pathway Herbicide

An in-depth examination of the discovery, mechanism of action, and eventual obsolescence of the herbicide Benzadox, offering insights for researchers and professionals in herbicide development.

Introduction

This compound, known chemically as (benzamidooxy)acetic acid, is a now-obsolete post-emergence herbicide once utilized for the control of broadleaf weeds and grasses, most notably in sugar beet cultivation.[1][2] Its history provides a valuable case study in the development and eventual decline of herbicides with specific modes of action. This technical guide delves into the historical development, chemical properties, mechanism of action, and the factors contributing to the discontinuation of this compound, providing a comprehensive resource for researchers in weed science and agrochemical development.

Historical Development

While the precise timeline of the discovery and initial synthesis of this compound is not extensively documented in readily available literature, its development can be situated within the broader context of herbicide innovation in the mid-20th century. The period following World War II saw a surge in the discovery and commercialization of synthetic organic herbicides.[3] Although not definitively confirmed, evidence suggests a potential link to the agricultural chemical research and development activities of companies like Gulf Oil Corporation, which was active in this sector during that era.[4][5] The trade name "Topcide" was also associated with this compound-containing herbicide formulations.[6]

This compound and its ammonium (B1175870) salt derivative were eventually rendered obsolete and are no longer approved for use in major agricultural markets.[1][2] The lack of comprehensive, publicly available data on its environmental fate and toxicology likely contributed to its discontinuation in an era of increasing regulatory scrutiny.[1]

Chemical Properties and Synthesis

A summary of the key chemical properties of this compound is provided in Table 1.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(benzamidooxy)acetic acid |

| Chemical Formula | C₉H₉NO₄ |

| Molar Mass | 195.17 g/mol |

| CAS Number | 5251-93-4 |

| Appearance | Solid |

| Synonyms | Topcide, Benzamidooxyacetic acid, ((Benzoylamino)oxy)acetic acid |

Source: PubChem CID 21322[6]

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process:

-

Formation of the Benzamido Intermediate: The process begins with the acylation of a hydroxylamine (B1172632) derivative with benzoyl chloride. This reaction forms the core benzamido structure.

-

Coupling with Chloroacetic Acid: The resulting intermediate is then coupled with chloroacetic acid or its ester. This step introduces the oxyacetic acid moiety, yielding the final this compound molecule.[1]

Strict control of reaction conditions, particularly temperature and pH, is crucial to prevent hydrolysis and ensure the stability of the final product.[1]

Mechanism of Action: Inhibition of C4 Photosynthesis

This compound's herbicidal activity stems from its ability to disrupt the C4 photosynthetic pathway, a key metabolic process in many competitive weed species.[7][8] The primary targets of this compound are two critical enzymes in this pathway: alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[7][8]

Experimental Evidence for Enzyme Inhibition

Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of alanine aminotransferase with respect to its substrate, alanine, and as a noncompetitive inhibitor with respect to 2-oxoglutarate.[7] It is hypothesized that the in vivo herbicidal effect of this compound may be due to its metabolism to (aminooxy)acetic acid, a known potent inhibitor of both ALT and AST.[7]

Signaling Pathway of this compound Action

The inhibition of ALT and AST by this compound triggers a cascade of metabolic disruptions within the C4 pathway of susceptible plants. This leads to an accumulation of certain metabolites and a depletion of others, ultimately halting photosynthetic activity and leading to plant death.

Figure 1: A diagram illustrating the inhibitory effect of this compound on the C4 photosynthetic pathway.

Herbicidal Efficacy and Application

This compound was primarily used as a post-emergence herbicide in sugar beets to control a range of broadleaf weeds and grasses.[1][2] Weeds reported to be controlled by this compound include kochia and pigweed.[8]

Quantitative Data on Efficacy

Detailed quantitative data on the efficacy of this compound, such as specific application rates and corresponding percentage of weed control, are scarce in publicly accessible scientific literature. This lack of comprehensive data is a notable characteristic of many older, now-obsolete herbicides.

Toxicological Profile

The available toxicological data for this compound is limited. It is classified as "Harmful if swallowed".[8] The absence of a more extensive and modern toxicological database is a significant factor in its obsolescence, as current regulatory standards require comprehensive safety assessments.

Experimental Protocols

General Protocol for Alanine Aminotransferase (ALT) Inhibition Assay

1. Principle:

The activity of ALT is measured by monitoring the rate of formation of pyruvate, which is then coupled to a reaction that produces a detectable colorimetric or fluorescent signal. The effect of an inhibitor is determined by comparing the reaction rate in the presence and absence of the compound.

2. Materials:

-

Purified alanine aminotransferase (ALT)

-

L-Alanine solution

-

α-Ketoglutarate solution

-

Lactate dehydrogenase (LDH)

-

NADH solution

-

Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at a physiological pH)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm

3. Procedure:

-

Prepare a reaction mixture containing assay buffer, L-alanine, NADH, and LDH in a 96-well microplate.

-

Add the test inhibitor at various concentrations to the appropriate wells. Include a solvent control (e.g., DMSO) and a no-inhibitor control.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a solution of α-ketoglutarate and ALT to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

4. Data Analysis:

Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined by measuring the reaction rates at varying substrate concentrations. The type of inhibition (e.g., competitive, non-competitive) can be elucidated by performing the assay with and without the inhibitor at different substrate concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.

Conclusion

This compound represents a chapter in the history of herbicide development characterized by a focus on specific enzymatic targets. Its mechanism of action, the inhibition of key enzymes in the C4 photosynthetic pathway, was a scientifically sound approach to weed control. However, the eventual obsolescence of this compound underscores the evolving landscape of the agrochemical industry, where comprehensive data on efficacy, toxicology, and environmental impact are paramount for regulatory approval and commercial viability. The story of this compound serves as a reminder to current researchers of the multifaceted challenges in bringing a new herbicide to market and the importance of thorough documentation and data generation throughout the development process.

References

- 1. This compound (Ref: MC0035) [sitem.herts.ac.uk]

- 2. This compound ammonium [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Agriculture Crop Protection | Gulf Oil International [gulfoilltd.com]

- 5. Agricultural Oil, Spray Oil, Agricultural Greases & Agricultural Lubricants [gulfoilltd.com]

- 6. This compound | C9H9NO4 | CID 21322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Inhibition of C4 photosynthesis by (benzamidooxy)acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 5251-93-4 | Benchchem [benchchem.com]

Benzoxazinone natural products in agriculture

An In-depth Technical Guide to Benzoxazinone (B8607429) Natural Products in Agriculture

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinoids (BXs) are a class of indole-derived secondary metabolites predominantly found in members of the grass family (Poaceae), including economically vital crops such as maize, wheat, and rye.[1][2] These compounds are key components of the plant's constitutive and induced chemical defense systems, playing a crucial role in resistance against a broad spectrum of herbivores, pathogens, and competing plants.[3][4] In their intact state within the plant, benzoxazinoids are stored as stable glucosides, primarily in the cell vacuole.[5][6] Upon tissue damage caused by herbivore feeding or pathogen invasion, these glucosides are exposed to β-glucosidases, which hydrolyze them into their unstable and biologically active aglucone forms.[6]

The high biological activity and natural origin of benzoxazinoids have made them a focal point of research in sustainable agriculture. They serve as natural pesticides and allelochemicals, reducing the need for synthetic inputs.[1][7] Furthermore, their chemical scaffolds are being explored as templates for the development of new, environmentally benign herbicides.[5][8] This technical guide provides a comprehensive overview of the biosynthesis, mode of action, and agricultural applications of benzoxazinone natural products, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Biosynthesis of Benzoxazinones

The biosynthetic pathway for benzoxazinoids has been extensively characterized, particularly in maize (Zea mays). The core pathway genes are often found in clusters on the chromosome.[6][7] The synthesis begins with indole-3-glycerol phosphate (B84403), an intermediate of the tryptophan pathway, and proceeds through a series of enzymatic steps localized in the plastids, endoplasmic reticulum, and cytosol.[6]

The pathway starts with the conversion of indole-3-glycerol phosphate to indole (B1671886) by the enzyme BX1.[6] A series of four cytochrome P450 monooxygenases (BX2 to BX5) then hydroxylate the indole, leading to the formation of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[6] DIBOA is then stabilized through glucosylation by UDP-glucosyltransferases (BX8 and BX9) to form DIBOA-Glc.[6] In maize and wheat, the pathway continues with the conversion of DIBOA-Glc to 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA-Glc) via hydroxylation by BX6 and subsequent methylation by BX7.[9] Further modifications, often induced by herbivory, are catalyzed by other enzymes (BX10-BX14) to produce more complex benzoxazinoids like 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one (HDMBOA-Glc).[6][10]

Chemical Properties and Degradation

Benzoxazinoid aglucones are chemically unstable and undergo degradation in aqueous solutions and soil.[6] The hydroxamic acids (e.g., DIBOA, DIMBOA) degrade to their respective benzoxazolinone derivatives, benzoxazolin-2-one (BOA) and 6-methoxy-2-benzoxazolinone (MBOA).[11][12] The half-life of DIBOA in soil is approximately 43 hours.[12] These degradation products can be further transformed by soil microbes into more stable and highly phytotoxic aminophenoxazinones, such as 2-amino-phenoxazin-3-one (APO) and 2-amino-7-methoxy-phenoxazin-3-one (AMPO).[11][12] APO can persist in soil for months, suggesting its significant role in the long-term allelopathic effects observed in agricultural systems.[12][13] This cascade of degradation products creates a complex mixture of bioactive compounds in the plant's environment.[7]

Mode of Action and Agricultural Relevance

Benzoxazinoids exert their biological effects through various mechanisms, making them effective against a wide range of agricultural pests.

Allelopathy and Weed Management

Benzoxazinoids released from roots or decaying plant material can inhibit the germination and growth of neighboring weeds.[7] The phytotoxicity varies between different benzoxazinoids and their degradation products, with the aminophenoxazinones (APO and AMPO) often showing the highest activity.[1][7][14] This allelopathic potential is exploited in agricultural practices like using rye as a cover crop or mulch to suppress weeds.[6]

Table 1: Phytotoxic Activity of Benzoxazinoids and Degradation Products

| Compound | Target Weed Species | Effect | Concentration | Reference |

|---|---|---|---|---|

| DIMBOA | Echinochloa crus-galli | Root & Shoot Inhibition | --- | [15] |

| MBOA | Phalaris minor | Root & Shoot Inhibition | Concentration Dependent | [15] |

| BOA | Cassia occidentalis | Least Inhibition | Concentration Dependent | [15] |

| APO | Lactuca sativa | 76% Seedling Growth Inhibition | --- | [10][14] |

| APO | Echinochloa crus-galli | High Phytotoxicity | --- | [16] |

| AMPO | Echinochloa crus-galli | High Phytotoxicity | --- |[16] |

Insecticidal and Antifeedant Activity

Benzoxazinoids are a primary defense in maize against major pests like the European corn borer (Ostrinia nubilalis) and fall armyworm (Spodoptera frugiperda).[4][17] They act as both toxins and feeding deterrents.[17] For instance, DIMBOA can reduce the digestibility of food for insect larvae, while MBOA reduces the efficiency of converting digested food into biomass.[18] The concentration and specific type of benzoxazinoid can vary significantly between plant cultivars, directly impacting their level of insect resistance.[4][19]

Table 2: Insecticidal and Antimicrobial Activity of Benzoxazinoids

| Compound | Target Organism | Effect | Concentration / IC50 | Reference |

|---|---|---|---|---|

| DIMBOA | Ostrinia nubilalis | Increased mortality, delayed development | 0.24 - 2.37 mM | [17] |

| MBOA | Ostrinia nubilalis | Increased mortality, delayed development | 3 - 24 mM | [17] |

| DIMBOA | Spodoptera exigua | Increased mortality, reduced growth | 2.37 mM (500 µg/g) | [17] |

| DIMBOA | Ralstonia solanacearum | Antibacterial | 58.55 mg/L | [9] |

| BOA | Ralstonia solanacearum | Antibacterial | 208.92 mg/L | [9] |

| DIMBOA, MBOA, BOA | Phytophthora sojae | Inhibited mycelial growth & zoospore chemotaxis | 7 - 126 µg/mL |[20] |

Benzoxazinoid Content in Different Maize Cultivars

The genetic variability within crop species leads to significant differences in their chemical defense profiles. Maize genotypes that constitutively produce higher levels of benzoxazinoids, or are better able to induce their production upon attack, generally exhibit enhanced resistance to insect pests.

Table 3: Benzoxazinoid Concentrations in Different Maize Genotypes and Effect on Pests

| Maize Genotype | Key Benzoxazinoid(s) | Concentration Range (µg/g FW) | Effect on Pest | Reference |

|---|---|---|---|---|

| Multiple Inbred Lines | DIMBOA | 312 - 528 (High Resistance Lines) | Associated with multiple insect resistance | [21] |

| BRS 1040 | DIMBOA-Glc (High Constitutive) | ~1200 | Negative impact on S. frugiperda development | [19] |

| Mirt 2A | HDMBOA-Glc (High Constitutive) | ~800 | Negative impact on S. frugiperda development | [19] |

| Xianyu 335 (Susceptible) | DIMBOA | ~110 (after infestation) | Less resistance to S. frugiperda | [4] |

| ZD958 (Resistant) | DIMBOA | ~200 (after infestation) | Higher resistance to S. frugiperda |[4] |

Plant Defense Signaling

The production of benzoxazinoids, particularly inducible ones like HDMBOA-Glc, is tightly regulated by plant defense signaling pathways, with jasmonic acid (JA) playing a central role.[17] Herbivore feeding or pathogen attack triggers a rapid signaling cascade. This process begins with the release of linolenic acid from chloroplast membranes, which is then converted through a series of enzymatic steps in the chloroplast and peroxisome into JA.[22][23]

JA is subsequently conjugated to the amino acid isoleucine to form the biologically active jasmonoyl-isoleucine (JA-Ile).[22] JA-Ile binds to its receptor, COI1, which is part of an E3 ubiquitin ligase complex. This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation via the 26S proteasome.[22] The degradation of JAZ repressors liberates transcription factors (e.g., MYC2), which then activate the expression of JA-responsive genes, including the Bx genes responsible for benzoxazinoid biosynthesis.[6][22]

Beyond their role as direct toxins, benzoxazinoids also function as signaling molecules themselves. For example, DIMBOA can trigger the deposition of callose, a β-1,3-glucan polymer, at the sites of aphid feeding or fungal infection.[10][24] This callose deposition strengthens the cell wall and serves as a physical barrier, helping to limit the spread of pathogens and deter phloem-feeding insects.[10]

Experimental Protocols

Protocol 1: Extraction and Quantification of Benzoxazinones from Plant Tissues via PLE-SPE-LC-MS/MS

This protocol provides a method for the efficient extraction and sensitive quantification of a range of benzoxazinoids and their degradation products from plant material, based on published methodologies.[25][26][27]

Materials and Reagents:

-

Plant tissue (fresh, frozen in liquid N₂, or lyophilized)

-

Pressurized Liquid Extraction (PLE) system

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (UHPLC coupled to a triple quadrupole mass spectrometer)

-

Analytical standards for target benzoxazinoids (e.g., DIBOA, DIMBOA, MBOA, DIMBOA-Glc)

-

Internal Standard (IS): Isotope-labeled analog or a structurally similar compound (e.g., 2-MeO-DIBOA)

-

Solvents: LC-MS grade methanol (B129727), acetonitrile, water, and formic acid

-

Diatomaceous earth or sand

Procedure:

-

Sample Preparation:

-

Flash-freeze ~100-200 mg of fresh plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

For lyophilized tissue, homogenize to a fine powder.

-

Mix the powdered sample with diatomaceous earth and load it into the PLE extraction cell.

-

-

Pressurized Liquid Extraction (PLE):

-

Solvent: Methanol/Water (e.g., 70:30 v/v) with 0.1% formic acid.

-

Temperature: 70-80 °C.

-

Pressure: 1500 psi.

-

Static Time: 5-10 minutes.

-

Cycles: 2-3.

-

Collect the extract and evaporate to near dryness under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water (0.1% formic acid).

-

Loading: Reconstitute the dried extract in a small volume of acidified water and load it onto the cartridge.

-

Washing: Wash the cartridge with acidified water to remove polar impurities.

-

Elution: Elute the target benzoxazinoids with methanol.

-

Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase (e.g., 200 µL) containing the internal standard.

-

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3-0.4 mL/min.

-

Gradient: Develop a suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Optimize precursor-product ion transitions and collision energies for each target analyte and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using serial dilutions of analytical standards spiked with a constant concentration of the internal standard.

-

Calculate the concentration of each analyte in the samples by comparing the peak area ratio (analyte/IS) to the calibration curve.

-

Protocol 2: Phytotoxicity Bioassay (Seed Germination and Radicle Elongation)

This protocol describes a general method for assessing the phytotoxicity of benzoxazinones on weed species, adapted from published procedures.[14][15][16]

Materials and Reagents:

-

Test compounds (benzoxazinones) and a solvent (e.g., DMSO or methanol).

-

Seeds of target weed species (e.g., Lolium rigidum, Echinochloa crus-galli).

-

Petri dishes (5-9 cm diameter).

-

Filter paper (e.g., Whatman No. 1).

-

Growth chamber with controlled temperature and light.

-

Phosphate-citrate buffer (pH ~5.6-6.0).

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of each test compound in a minimal amount of solvent (e.g., 100 mM in DMSO).

-

Create a series of working solutions by diluting the stock solution in the buffer to achieve the desired final concentrations (e.g., 10, 30, 100, 300, 1000 µM).

-

Ensure the final solvent concentration is consistent and low across all treatments (e.g., ≤ 0.1%) to avoid solvent toxicity.

-

Prepare a solvent control (buffer + solvent at the same final concentration) and a negative control (buffer only). A known herbicide can be used as a positive control.

-

-

Bioassay Setup:

-

Place one or two layers of filter paper into each Petri dish.

-

Pipette a defined volume of a test solution (e.g., 1-2 mL for a 5 cm dish) onto the filter paper to ensure uniform moistening.

-

Arrange a set number of seeds (e.g., 10-20) evenly on the moistened filter paper.

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

Prepare at least three to four replicates for each treatment and control.

-

-

Incubation:

-

Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25 °C, with a 16h/8h light/dark cycle or in complete darkness, depending on the requirements of the seed species).

-

Incubate for a period sufficient for germination and initial growth (e.g., 4-7 days).

-

-

Data Collection and Analysis:

-

After the incubation period, count the number of germinated seeds in each dish to determine the germination percentage.

-

Carefully measure the radicle (root) and/or coleoptile (shoot) length of each germinated seedling.

-

Calculate the percent inhibition for germination, root length, and shoot length for each treatment relative to the solvent control using the formula:

-

% Inhibition = 100 * (1 - (Treatment_Value / Control_Value))

-

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

-

If applicable, calculate EC₅₀ values (the concentration causing 50% inhibition) using dose-response curve analysis.

-

Conclusion and Future Directions

Benzoxazinone natural products represent a versatile and potent class of plant-derived chemicals with significant applications in agriculture. Their roles as endogenous defense compounds against insects, pathogens, and weeds are well-established. The elucidation of their biosynthetic and signaling pathways provides a foundation for developing crops with enhanced natural pest resistance through targeted breeding or genetic engineering. Furthermore, the high phytotoxicity of benzoxazinoids and their degradation products, such as APO, makes them promising candidates for the development of bioherbicides. Future research should focus on optimizing the stability and delivery of these natural compounds for field applications, exploring the full spectrum of their biological activities, and investigating their long-term ecological impact to ensure their sustainable use in modern agricultural systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Different responses of two maize cultivars to Spodoptera frugiperda (Lepidoptera: Noctuidae) larvae infestation provide insights into their differences in resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function | MDPI [mdpi.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Optimization of benzoxazinones as natural herbicide models by lipophilicity enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chimia.ch [chimia.ch]

- 11. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. COMPARATIVE PHYTOTOXICITY OF SOME BENZOXAZINOIDS ON THE EARLY GROWTH OF SELECTED WEEDS | The Bioscan [thebioscan.com]

- 16. mdpi.com [mdpi.com]

- 17. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 20. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 21. mdpi.com [mdpi.com]

- 22. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Development of a pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray ionization tandem mass spectrometry method for the quantitative determination of benzoxazolinones and their degradation products in agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Benzoxazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole (B165842) scaffold, a bicyclic heterocyclic system, has emerged as a "privileged" structure in medicinal chemistry. Its unique chemical properties and structural resemblance to endogenous purine (B94841) bases allow for diverse interactions with a multitude of biological targets. This has led to the development of a vast library of benzoxazole derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of critical signaling pathways and experimental workflows to aid in the rational design of novel therapeutic agents.

Anticancer Activity of Benzoxazole Derivatives

Benzoxazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are diverse, primarily targeting key enzymes and signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Benzoxazole derivatives have been successfully designed as inhibitors of several important kinases.

1.1.1. VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors.[1][2] By blocking the ATP-binding site of the kinase, these compounds inhibit its autophosphorylation and the subsequent downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[3][4] This ultimately leads to the suppression of tumor-induced angiogenesis. Some compounds have shown VEGFR-2 inhibitory activity with IC50 values in the nanomolar range.[5]

1.1.2. Aurora Kinase Inhibition: Aurora kinases, particularly Aurora B, are essential for proper chromosome segregation and cytokinesis during mitosis.[6][7] Their overexpression in many cancers makes them attractive therapeutic targets. Benzoxazole-based compounds have been developed as potent inhibitors of Aurora B kinase, leading to defects in mitotic spindle assembly, cell cycle arrest, and ultimately apoptosis in cancer cells.[8][9][10]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzoxazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Series 1, Cmpd 14o | VEGFR-2 Inhibition | HepG2 | 3.22 ± 0.13 | [1] |

| Series 1, Cmpd 14l | VEGFR-2 Inhibition | MCF-7 | 3.84 ± 0.14 | [1] |

| Series 1, Cmpd 14b | VEGFR-2 Inhibition | HepG2 | 4.61 ± 0.23 | [1] |

| Series 2, Cmpd 11b | VEGFR-2/c-Met Inhibition | MCF-7 | N/A | [11] |

| Series 2, Cmpd 11a | VEGFR-2/c-Met Inhibition | MCF-7 | N/A | [11] |

| Series 3, Cmpd ii | mTOR Inhibition | MDA-MB-231 | 40.99 ± 0.06 | [12] |

| Series 3, Cmpd iii | mTOR Inhibition | MDA-MB-231 | 63.22 ± 0.04 | [12] |

| Series 4, Cmpd 19 | MAGL Inhibition | N/A | 8.4 ± 1.9 nM | [13] |

| Series 4, Cmpd 20 | MAGL Inhibition | N/A | 7.6 ± 0.8 nM | [13] |

| Series 5, Cmpd 10 | N/A | HCT116 | 0.98 x 10⁻³ | [3] |

| Series 5, Cmpd 24 | N/A | HCT116 | 1.12 x 10⁻³ | [3] |

Antimicrobial Activity of Benzoxazole Derivatives

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzoxazole derivatives have shown significant promise in this area, exhibiting broad-spectrum activity against both bacteria and fungi.[14]

Mechanism of Action

The antimicrobial mechanism of benzoxazoles is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. Their activity has been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzoxazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Target Organism | MIC (µg/mL) | Reference(s) |

| Series 6, Cmpd 2b | Bacillus subtilis | 0.098 | [15] |

| Series 6, Cmpd 2b | Staphylococcus aureus | 0.195 | [15] |

| Series 6, Cmpd 2b | Escherichia coli | 0.78 | [15] |

| Series 7, Cmpd 10 | Bacillus subtilis | 1.14 x 10⁻³ (µM) | [3] |

| Series 7, Cmpd 24 | Escherichia coli | 1.40 x 10⁻³ (µM) | [3] |

| Series 7, Cmpd 13 | Candida albicans | 1.16 x 10⁻³ (µM) | [3] |

| Series 7, Cmpd 19 | Aspergillus niger | 1.21 x 10⁻³ (µM) | [3] |

Anti-inflammatory Activity of Benzoxazole Derivatives

Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and psoriasis. Benzoxazole derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and pathways.

Inhibition of Inflammatory Pathways

One of the primary anti-inflammatory mechanisms of benzoxazole derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory cascade. Additionally, some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins, important mediators of inflammation and pain.

Quantitative Data: Anti-inflammatory Activity

The in vitro anti-inflammatory activity of selected benzoxazole derivatives is summarized below, with data presented as IC50 values for the inhibition of specific inflammatory targets.

| Compound ID | Target/Mechanism | IC50 (µM) | Reference(s) |

| Series 8, Cmpd 3g | IL-6 Inhibition | 5.09 ± 0.88 | [10] |

| Series 8, Cmpd 3d | IL-6 Inhibition | 5.43 ± 0.51 | [10] |

| Series 8, Cmpd 3c | IL-6 Inhibition | 10.14 ± 0.08 | [10] |

| Series 9, Cmpd 3d | NO Inhibition | 13.44 | [17] |

| Series 9, Cmpd 2d | NO Inhibition | 14.72 | [17] |

| Series 9, Cmpd 2c | NO Inhibition | 16.43 | [17] |

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the evaluation of novel benzoxazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[18]

-

Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and a vehicle control. Incubate for the desired exposure period (e.g., 48 or 72 hours).

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media and 25 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.[18] Incubate for 2-4 hours at 37°C.[18]

-

Formazan Solubilization: Carefully remove the MTT-containing media and add 50-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18][19]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

Protocol:

-

Compound Preparation: Prepare a stock solution of the benzoxazole derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

-

MIC Determination: Visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which there is no visible turbidity.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[21]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling).[22] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[23]

Protocol:

-

Animal Acclimatization: Acclimatize the animals (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: Administer the benzoxazole derivative or the vehicle control to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection). A standard anti-inflammatory drug (e.g., indomethacin (B1671933) or diclofenac) is used as a positive control.

-

Induction of Edema: After a specific time interval (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.[24]

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by benzoxazole derivatives is crucial for understanding their mechanism of action and for guiding further drug development efforts.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by benzoxazole derivatives.

Caption: VEGFR-2 signaling pathway and its inhibition by benzoxazole derivatives.

Caption: Role of Aurora B kinase in mitosis and its disruption by benzoxazole inhibitors.

Caption: Inhibition of the NF-κB inflammatory pathway by benzoxazole derivatives.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel benzoxazole-based kinase inhibitors.

Caption: A generalized workflow for the discovery of benzoxazole kinase inhibitors.

Conclusion

The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The examples and data presented in this guide highlight the significant potential of benzoxazole derivatives in the fields of oncology, infectious diseases, and inflammation. The provided experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to the design and development of the next generation of benzoxazole-based drugs. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of even more potent and selective drug candidates with improved therapeutic profiles.

References

- 1. Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Aurora kinase B - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 12. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Novel benzoxazole derivatives DCPAB and HPAB attenuate Th1 cell-mediated inflammation through T-bet suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. commerce.bio-rad.com [commerce.bio-rad.com]

- 18. Drug discovery process for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 20. Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures [pharmafeatures.com]

- 21. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

Environmental Fate and Degradation of Benzadox: A Technical Guide

Disclaimer: This guide outlines the principles and methodologies for assessing the environmental fate and degradation of the herbicide Benzadox ([(benzoylamino)oxy]acetic acid). Due to a lack of publicly available experimental data specific to this compound, the quantitative values presented in the tables and the degradation pathways shown in the diagrams are hypothetical. They are based on the expected behavior of compounds with similar chemical structures and are intended for illustrative purposes to guide researchers in their study design and data interpretation.

Introduction

This compound, with the chemical name [(benzoylamino)oxy]acetic acid, is a herbicide whose environmental persistence and transformation are critical for a comprehensive ecological risk assessment. Understanding its fate in various environmental compartments—soil, water, and air—is paramount for predicting potential exposure to non-target organisms and ensuring environmental safety. This technical guide provides an in-depth overview of the key processes governing the environmental fate of this compound, including abiotic and biotic degradation pathways. It further outlines the standard experimental protocols and analytical methodologies required for its comprehensive environmental assessment, targeted at researchers, scientists, and drug development professionals.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Abiotic Degradation

Abiotic degradation processes, namely hydrolysis and photolysis, are key factors in the transformation of this compound in the environment, independent of microbial activity.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is significantly influenced by the pH of the surrounding medium.

-

Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Application of Test Substance: Add a known concentration of this compound to each buffer solution. The concentration should be below its water solubility limit and allow for accurate analytical measurement.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect samples at predetermined time intervals.

-

Analysis: Quantify the concentration of this compound and any major degradation products in the samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Determine the rate of hydrolysis and the half-life (DT50) at each pH level by plotting the concentration of this compound against time and fitting the data to an appropriate kinetic model (typically first-order).

| pH | Temperature (°C) | Half-life (DT50) (days) | Rate Constant (k) (day⁻¹) |

| 4 | 25 | Stable | < 0.001 |

| 7 | 25 | 150 | 0.0046 |

| 9 | 25 | 10 | 0.0693 |

Photolysis

Photolysis is the degradation of a molecule caused by the absorption of light energy. The rate of photolysis depends on the light intensity and the quantum yield of the compound.

-

Preparation of Solutions: Prepare sterile aqueous solutions of this compound in purified water.

-

Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp). The spectral distribution and intensity of the light should be characterized.

-

Exposure: Irradiate the this compound solutions for defined periods. Maintain a constant temperature throughout the experiment.

-

Dark Controls: Run parallel experiments with solutions kept in the dark to distinguish between photolytic and hydrolytic degradation.

-

Sampling and Analysis: Collect samples at various time points and analyze for the concentration of this compound and its photoproducts.

-

Quantum Yield Calculation: Determine the quantum yield, which is the efficiency of a photon in causing a chemical reaction. This is calculated from the rate of photolysis, the light intensity, and the molar absorption coefficient of this compound.

| Parameter | Value |

| Wavelength of Maximum Absorption (λmax) | 230 nm |

| Molar Absorptivity at λmax (ε) | 12,000 L mol⁻¹ cm⁻¹ |

| Quantum Yield (Φ) | 0.05 |

| Photolysis Half-life (DT50) in surface water (simulated sunlight) | 25 days |

Biotic Degradation

Biotic degradation, or biodegradation, involves the breakdown of this compound by microorganisms in soil and water. This is often the primary mechanism for the dissipation of organic compounds in the environment.

Experimental Protocol: Ready Biodegradability Study (based on OECD Guideline 301)

-

Inoculum: Use an inoculum from a source rich in diverse microorganisms, such as activated sludge from a wastewater treatment plant.

-

Test Medium: Prepare a mineral salt medium containing the inoculum and this compound as the sole source of organic carbon.

-

Incubation: Incubate the test flasks under aerobic conditions at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement of Biodegradation: Monitor the extent of biodegradation by measuring parameters such as oxygen consumption (BOD), carbon dioxide production, or the disappearance of dissolved organic carbon (DOC).

-

Data Analysis: Calculate the percentage of biodegradation over time. A compound is considered readily biodegradable if it reaches a certain percentage of theoretical maximum degradation (e.g., >60% of theoretical CO₂ production) within a 10-day window during the 28-day test period.

| Test Type | Inoculum | Duration (days) | Biodegradation (%) | Classification |

| CO₂ Evolution (OECD 301B) | Activated Sludge | 28 | 45 | Not Readily Biodegradable |

| Soil Metabolism (OECD 307) | Loam Soil | 90 | DT50 = 60 days | Moderately Persistent |

Environmental Fate Assessment Workflow

The Dawn of a New Era in Weed Management: A Technical Guide to Novel Benzoxazinone-Based Herbicides

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective and sustainable weed control has led researchers to explore the rich chemical diversity of natural products. Among these, benzoxazinones, a class of compounds naturally occurring in various plant species as defense allelochemicals, have emerged as a highly promising scaffold for the development of novel herbicides. This technical guide provides an in-depth exploration of the discovery, synthesis, and mode of action of new-generation benzoxazinone-based herbicides, offering a comprehensive resource for professionals in the agrochemical and life sciences sectors.

From Nature's Arsenal to a Chemist's Blueprint: The Benzoxazinone (B8607429) Scaffold